![molecular formula C10H13NO2 B1272003 (r)-3-(m-Tolyl)-beta-alanine CAS No. 748128-33-8](/img/structure/B1272003.png)
(r)-3-(m-Tolyl)-beta-alanine
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Overview
Description
“®-3-(m-Tolyl)-beta-alanine” is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is not intended for human or veterinary use and is used only for research purposes.
Physical And Chemical Properties Analysis
“®-3-(m-Tolyl)-beta-alanine” is a solid at room temperature . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Role in Pantothenic Acid and Coenzyme A Biosynthesis In Saccharomyces cerevisiae, (r)-3-(m-Tolyl)-beta-alanine is integral to the biosynthesis of pantothenic acid (vitamin B(5)) and coenzyme A (CoA). ALD2 and ALD3 genes are specialized for this purpose, converting 3-aminopropanal to beta-alanine, thus contributing to cellular biosynthesis of CoA (White et al., 2003).
Osmoprotection and Stress Tolerance in Plants In the Plumbaginaceae family, (r)-3-(m-Tolyl)-beta-alanine is involved in the synthesis of beta-Ala betaine, an osmoprotective compound aiding plants in tolerating salinity and hypoxia. This underscores the compound's potential role in plant stress tolerance, making its synthetic pathway a target for metabolic engineering (Rathinasabapathi et al., 2001).
Compatibility and Stress Response in Archaea (r)-3-(m-Tolyl)-beta-alanine plays a role in the stress response of archaea, such as Methanosarcina mazei Gö1. It demonstrates that in high salinity conditions, N(epsilon)-acetyl-beta-lysine can be substituted by glutamate and alanine, indicating the adaptability and stress resilience of these organisms. This adaptability is crucial for archaea's survival in extreme environments and can provide insights into stress response mechanisms (Saum et al., 2009).
Safety and Hazards
The safety information available indicates that “®-3-(m-Tolyl)-beta-alanine” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(3R)-3-amino-3-(3-methylphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLYKNGYKKJNLC-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375889 |
Source
|
Record name | (r)-3-(m-tolyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-3-(m-Tolyl)-beta-alanine | |
CAS RN |
748128-33-8 |
Source
|
Record name | (r)-3-(m-tolyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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